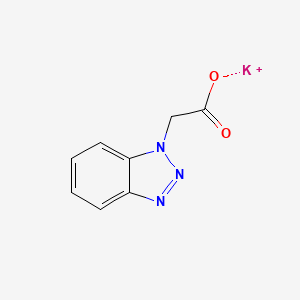![molecular formula C21H21N3O2 B2452396 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941892-20-2](/img/structure/B2452396.png)
1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EMPO and has a molecular formula of C21H22N2O2.
作用機序
The mechanism of action of EMPO is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the body. EMPO has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
EMPO has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. EMPO also has neuroprotective effects by reducing neuronal damage and improving cognitive function. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. EMPO also has potential use in the treatment of diabetes and obesity by improving glucose tolerance and reducing body weight.
実験室実験の利点と制限
One of the advantages of EMPO is its potential use in various fields of scientific research. It has been shown to have neuroprotective, anticancer, and anti-obesity properties. However, one of the limitations of EMPO is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are various future directions for the research of EMPO. One of the potential directions is to study its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of cardiovascular diseases. EMPO has also been studied for its potential use in the treatment of inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of EMPO and its potential applications in various fields of scientific research.
合成法
The synthesis of EMPO involves the reaction of 4-ethylbenzoyl chloride with 3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of pyridine. This reaction results in the formation of 1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
EMPO has various potential applications in scientific research. One of the significant applications of EMPO is in the field of neuroscience. EMPO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also has the potential to improve cognitive function and memory.
EMPO has also been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EMPO has also been studied for its potential use in the treatment of diabetes and obesity. It has been shown to improve glucose tolerance and reduce body weight in animal models.
特性
IUPAC Name |
1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-15-8-10-17(11-9-15)24-13-16(12-19(24)25)21-22-20(23-26-21)18-7-5-4-6-14(18)2/h4-11,16H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNPHHDCPRKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)
![ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2452314.png)




![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)

![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)

